molecular formula C15H22N4O4S2 B4624831 methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate

methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate

Cat. No.: B4624831
M. Wt: 386.5 g/mol
InChI Key: NBVVQBPRFAYYSN-UHFFFAOYSA-N
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Description

Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C15H22N4O4S2 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.10824754 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Research has demonstrated novel synthesis methods for related compounds, which are critical for advancing chemical synthesis and pharmaceutical development. For example, a study by Nagra, Shaw, and Robinson (1985) explored the reaction of 5-[(dimethylamino)methylene]amino-1-t-butyl imidazole-4-carboxylic acids with diethyl phosphorocyanidate, resulting in crystalline 5-[(dimethylamino)methylene]amino-1-t-butyl imidazole-4-carbonyl cyanides (Nagra, Shaw, & Robinson, 1985).

Bioactivity Studies

Studies on bioactivity and chemical modifications of compounds containing similar structural features have been conducted. Simenel et al. (2008) investigated the antitumor activity of o-carboxybenzoylferrocene sodium salt, demonstrating the potential medicinal applications of structurally complex compounds (Simenel et al., 2008).

Catalyst-Driven Syntheses

The use of catalysts in synthesizing complex molecules has been a significant area of research. Petrov, Popova, and Androsov (2015) detailed the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines, highlighting innovative approaches to pharmaceutical synthesis (Petrov, Popova, & Androsov, 2015).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid for use in peptidomimetic chemistry on the solid phase was explored by Sladojevich, Trabocchi, and Guarna (2007), indicating the role of similar compounds in developing therapeutic peptides (Sladojevich, Trabocchi, & Guarna, 2007).

Antimicrobial Activity

Research by Vasu, Nirmala, Choudhury, Mohan, Saravanan, and Narasimhamurthy (2003) on thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities, suggesting the potential of related compounds in antimicrobial applications (Vasu et al., 2003).

Properties

IUPAC Name

methyl 5-(dimethylcarbamoyl)-4-methyl-2-(morpholin-4-ylcarbamothioylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4S2/c1-9-10(14(21)22-4)12(25-11(9)13(20)18(2)3)16-15(24)17-19-5-7-23-8-6-19/h5-8H2,1-4H3,(H2,16,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVVQBPRFAYYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=S)NN2CCOCC2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate
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methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-{[(4-morpholinylamino)carbonothioyl]amino}-3-thiophenecarboxylate

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